Home > Products > Screening Compounds P124926 > 2-Morpholin-4-ylethyl 4-chlorobenzoate;hydrochloride
2-Morpholin-4-ylethyl 4-chlorobenzoate;hydrochloride -

2-Morpholin-4-ylethyl 4-chlorobenzoate;hydrochloride

Catalog Number: EVT-5040354
CAS Number:
Molecular Formula: C13H17Cl2NO3
Molecular Weight: 306.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes can be employed to introduce the 2-(4-morpholinyl)ethyl group into a molecule. One common approach involves reacting a compound containing a suitable leaving group (e.g., halogen, mesylate) with N-(2-hydroxyethyl)morpholine in the presence of a base. [, , , , ] Another method involves reductive amination, where a carbonyl compound reacts with N-(2-aminoethyl)morpholine in the presence of a reducing agent. []

Molecular Structure Analysis

The 2-(4-morpholinyl)ethyl group is characterized by a flexible ethyl linker connecting the morpholine ring to the rest of the molecule. This flexibility allows the group to adopt various conformations and interact with target proteins in different ways. The morpholine ring itself is a six-membered heterocycle containing one oxygen atom and possessing a chair conformation in its most stable form. [, , ]

Mechanism of Action

The specific mechanism of action of compounds containing the 2-(4-morpholinyl)ethyl group varies depending on the target protein and the overall structure of the molecule. In some cases, this group may directly interact with the active site of the target, while in other cases, it may influence the pharmacokinetic properties of the drug, such as its absorption, distribution, metabolism, and excretion. [, , , , ]

Physical and Chemical Properties Analysis

The 2-(4-morpholinyl)ethyl group can influence the physical and chemical properties of a molecule, such as its solubility, lipophilicity, and melting point. Its presence can enhance the water solubility of the parent compound due to the hydrogen bonding potential of the morpholine oxygen atom. Conversely, it can also increase lipophilicity due to the presence of the ethyl linker and the hydrophobic nature of the morpholine ring. [, , ]

Applications

    Immunosuppressants: FTY720 (fingolimod hydrochloride), a drug containing a 2-(4-octylphenyl)ethyl moiety structurally similar to the 2-(4-morpholinyl)ethyl group, exhibits potent immunosuppressive activity. It functions as a sphingosine-1-phosphate receptor agonist, leading to the sequestration of lymphocytes in lymphoid tissues and reducing their circulation in the blood. [, , ]

    Anti-inflammatory agents: CF3-substituted mollugin 2-(4-morpholinyl)-ethyl ester demonstrated promising anti-inflammatory activity in models of colon inflammation. This derivative displayed improved aqueous solubility and metabolic stability compared to the parent compound mollugin. []

    Antihypertensives: Studies have shown that (S)-(+)-2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride exhibits antihypertensive effects in spontaneously hypertensive rats. [, ]

    Antimicrobial agents: Research exploring novel quinolone derivatives for antimicrobial activity highlighted the significance of C-7 substituents for potency. This led to the design and synthesis of a series of 1-cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives. []

2-Amino-2-[2-(4-n-alkylphenyl)ethyl]propan-1,3-diol hydrochloride (Cn-C2-APD)

    Compound Description: Cn-C2-APD represents a series of compounds (n = 7-14) recognized for their immunosuppressant properties. Research from 1995-2000 revealed these compounds exhibit melting points around 107°C, irrespective of chain length (n). Further investigation unveiled their thermotropic liquid crystalline nature, specifically exhibiting a smectic A (SA) phase with a bilayer structure within a temperature range spanning from their melting point to their decomposition temperature (approximately 230°C) [].

9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide

    Compound Description: This compound is an inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 9-amino-DACA [].

CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester

    Compound Description: This mollugin derivative exhibits promising anti-inflammatory properties, demonstrating improved aqueous solubility and metabolic stability compared to its parent compound, mollugin. It effectively inhibits U937 monocyte cell adhesion to HT-29 colonic epithelial cells in both TNF-α- and IL-6-induced models of colon inflammation [].

2-(4-Methylthiazol-5-yl) Ethyl Nitrate Hydrochloride (W1302)

    Compound Description: W1302 is a novel nitric oxide donor (NOD) currently undergoing phase I clinical trials in China for treating vascular dementia (VaD). Studies reveal its efficacy in ameliorating cognitive impairments in VaD rats by modulating oxidative stress and the nuclear factor kappa B (NF-κB) signaling pathway [].

Ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate Derivatives

    Compound Description: This class of compounds, featuring an isoxazole-5(4H)-one core, presents diverse applications ranging from nonlinear optical materials and filter dyes to molecular devices and solar cells. Notably, some structures within this group display intriguing biological properties [].

SSR240600 [(R)-2-(1-{2-[4-{2-[3,5-Bis(trifluoromethyl)phenyl]acetyl}-2-(3,4-dichlorophenyl)-2-morpholinyl]ethyl}-4-piperidinyl)-2-methylpropanamide]

    Compound Description: SSR240600 is a potent and centrally active nonpeptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It exhibits high affinity for human, guinea pig, rat, and gerbil NK1 receptors and effectively antagonizes various NK1 receptor-mediated pharmacological effects both peripherally and in the central nervous system [, , ].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

    Compound Description: K-604 is a potent, aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), displaying 229-fold selectivity over ACAT-2. Its development aimed to improve the aqueous solubility and oral absorption compared to a previous compound, demonstrating a significant increase in Cmax in fasted dogs [].

syn-3-Ethyl-7-methyl-3,7-diazabicyclo[3.3.1]non-9-yl 4-chlorobenzoate hydrochloride (YUTAC)

    Compound Description: YUTAC is a compound whose metabolites were investigated for their Na+ current blocking activity in guinea pig ventricular myocytes. The metabolites exhibited lower inhibitory activities than YUTAC or were inactive [].

Ormeloxifene hydrochloride

    Compound Description: Ormeloxifene hydrochloride, a nonhormonal selective estrogen receptor modulator, is investigated for its potential as an anticancer agent, specifically for breast cancer treatment. It demonstrates cytotoxic activity against MDAMB-231 and MCF-7 breast cancer cells, inducing caspase-7 activation and cell cycle arrest [].

2-(4-Morpholinyl)-8-phenyl-1(4H)-benzopyran-4-one hydrochloride (LY294002)

    Compound Description: LY294002 is a commonly used phosphoinositide 3-kinase (PI3K) inhibitor. It demonstrates inhibitory effects on Toll-like receptor (TLR)-mediated nitric oxide production and cytokine production by suppressing mRNA synthesis [].

Fingolimod hydrochloride (2-amino-2-(2-(4-octylphenyl)ethyl)propane-1,3-diol hydrochloride)

    Compound Description: Fingolimod hydrochloride is an immunosuppressant used in treating relapsing-remitting multiple sclerosis. It exists in various crystalline modifications, including a newly discovered η-modification []. Its pharmacokinetics have been extensively studied in rats, demonstrating its distribution into various organs, including lymph nodes and spleen, where it influences lymphocyte sequestration [].

2-[(4-cyanobenzyl)amino]ethyl acetate hydrochloride

    Compound Description: This compound is a pharmaceutical intermediate [].

(E)-2-(1-(2-(4-chlorophenyl)hydrozono)ethyl)naphtolen-1-ol

    Compound Description: This Schiff base compound is derived from 2-acetyl-1-hydroxynaphthol and 4-chlorophenylhydrazine hydrochloride. It exhibits a distinct crystal structure stabilized by C—H···Cl, C—H···O, O—H···N, and C—H···π interactions [].

(9R)-10,11-dihydro-6'-methoxy-cinchonan-9-ol-4-chlorobenzoate hydrochloride

    Compound Description: Belonging to the cinchona alkaloids, this compound exhibits a distinct crystal structure stabilized by hydrogen bonding [].

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)-2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives

    Compound Description: These quinolone derivatives were designed as potential antimicrobial agents, with some demonstrating activity against bacterial strains [].

5-[[2(R)-[1(R)-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(8)-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazole-3-one

    Compound Description: This compound represents a complex molecule synthesized via a multi-step process [].

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride (SSR126768A)

    Compound Description: SSR126768A is a potent, selective, and orally active oxytocin receptor antagonist with potential therapeutic application as a tocolytic agent for preterm labor management [].

2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720)

    Compound Description: FTY720 is a novel immunosuppressive agent studied for its pharmacokinetics and cell trafficking dynamics in cynomolgus monkeys. It demonstrated a terminal half-life of approximately 31 h and profound cell trafficking effects captured by an extended indirect response model []. Several methods have been developed for its synthesis [, , ]. Additionally, its protective effect against immune liver injury in mice has been explored, suggesting its potential in treating immune-related liver diseases [, ].

2-[4-(4-Benzhydryl-1-piperazinyl)phenyl]ethyl Methyl 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride

    Compound Description: This compound exists as two enantiomers, with the (4S)-(+)-enantiomer demonstrating antihypertensive activity in spontaneously hypertensive rats and inhibiting [3H]nimodipine binding to rat cardiac membrane homogenate [, ].

2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides

    Compound Description: This series of compounds was synthesized and evaluated for antitumor activity. Some compounds, like 22 and 46, displayed significant cytotoxic activity and selectivity against various cancer cell lines [].

    Compound Description: This compound is a potent immunosuppressant. Several efficient methods have been developed for its synthesis and crystallization, focusing on achieving high purity [, , , ].

5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride monohydrate

    Compound Description: This compound, a neuroleptic agent, exists as a stable monohydrate form [, ].

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate

    Compound Description: This series of compounds incorporates a quinazoline-2,4-dione core and an amino acid ester moiety [].

N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899)

    Compound Description: MDL-899 is a long-acting antihypertensive vasodilator with a slow onset and long duration of action. It effectively reduces blood pressure in hypertensive rats and dogs without significant CNS depressant effects. Its pharmacological profile compares favorably to hydralazine, with a better safety profile and lack of mutagenicity []. An isotope-labeled version, [2-13C]methyl MDL-899, has also been synthesized for metabolic studies [].

    Compound Description: These are two new ethylene ionomers that have been investigated for their ion-aggregation properties [].

3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidin-4-one

    Compound Description: This compound demonstrates antipsychotic properties [].

[2-(4-benzylphenoxy)ethyl]diethylammonium chloride

    Compound Description: This compound, known as N,N-diethyl-2-[(4-phenylmethyl)phenoxy]ethanamine hydrochloride, is an antiestrogen [].

3-Fluorine-4 morpholinyl phenylamine

    Compound Description: This compound is a valuable pharmaceutical intermediate [].

1-(2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]dimethylammonium chloride (venlafaxine hydrochloride)

    Compound Description: Venlafaxine hydrochloride is a medication used to treat major depressive disorder, anxiety disorders, and panic disorder. It is known to exist as a racemic mixture [].

Properties

Product Name

2-Morpholin-4-ylethyl 4-chlorobenzoate;hydrochloride

IUPAC Name

2-morpholin-4-ylethyl 4-chlorobenzoate;hydrochloride

Molecular Formula

C13H17Cl2NO3

Molecular Weight

306.18 g/mol

InChI

InChI=1S/C13H16ClNO3.ClH/c14-12-3-1-11(2-4-12)13(16)18-10-7-15-5-8-17-9-6-15;/h1-4H,5-10H2;1H

InChI Key

HEGGBMJKAWQLAX-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC=C(C=C2)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.